molecular formula C20H21N3O2S B4023644 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Cat. No.: B4023644
M. Wt: 367.5 g/mol
InChI Key: IUBGRXCVXTWGIS-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is a complex organic compound that features a thiadiazole ring, a methoxybenzyl group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of sulfuric acid at 60–70°C for 8 hours, followed by neutralization with ammonia solution . This reaction forms the thiadiazole ring, which is then further functionalized to introduce the phenylbutanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting phosphatidylserine externalization . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group, in particular, plays a crucial role in its interaction with biological targets, setting it apart from other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(16-6-4-3-5-7-16)12-18(24)21-20-23-22-19(26-20)13-15-8-10-17(25-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBGRXCVXTWGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Reactant of Route 4
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Reactant of Route 5
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

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